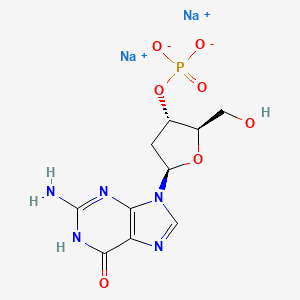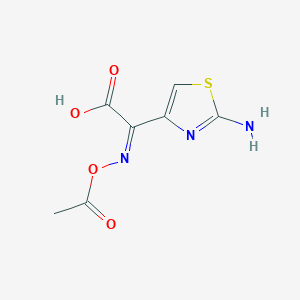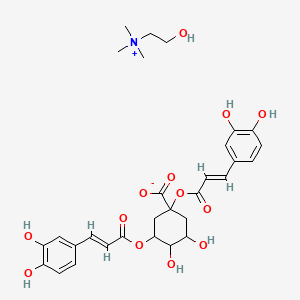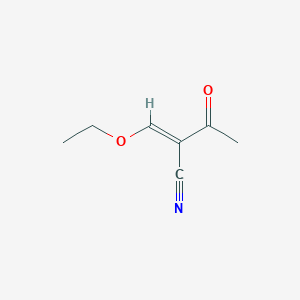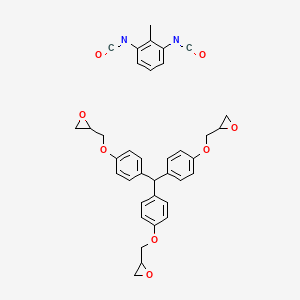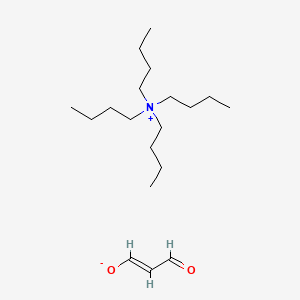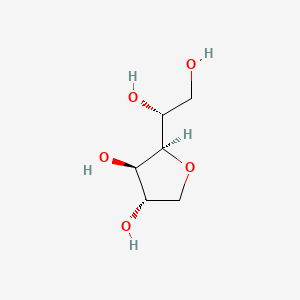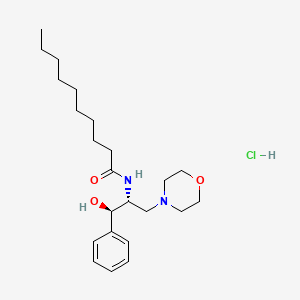
BUNGAROTOXIN (beta-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Bungarotoxin is a form of bungarotoxin that is fairly common in Krait (Bungarus multicinctus) venoms . It is the prototypic class of snake β-neurotoxins . There are at least five isoforms, coded β1 to β5, assembled from different combinations of A and B chains . The toxin is a heterodimer of two chains .
Molecular Structure Analysis
Beta-Bungarotoxin is a heterodimer of two chains . The A chain confers phospholipase A2 (PLP A2) activity, and the B chain, like dendrotoxins, have a Kunitz domain . There are many isoforms of these chains: examples of A chains include A1 (P00617), A3 (P00619), and A4 (P17934), and examples of B chains include B2 (P00989) and B3 (Q75S50) .Chemical Reactions Analysis
The B chain of Beta-Bungarotoxin plays a functional role in inducing apoptosis . It is thought that the dendrotoxin-like B chain acts first by inhibition of ion channels, causing cessation of twitches followed by a prolonged facilitatory phase . The A chain (bearing phospholipase activity) then induces a blocking phase by destruction of phospholipids .科学的研究の応用
Interaction with GABA Receptors
Beta-Bungarotoxin (BTX) is known for its binding to nicotinic acetylcholine receptors (nAChRs) at neuromuscular junctions. However, research has revealed that BTX also binds to and blocks a subset of GABA_A receptors (GABA_ARs) containing the GABA_AR β3 subunit. This finding introduces BTX as a tool for the analysis of GABA_ARs but also raises considerations for studies involving neuronal nAChRs (McCann, Bracamontes, Steinbach, & Sanes, 2006).
Binding to Brain Synapses
Beta-Bungarotoxin has been used in research for its ability to bind specifically to brain synapses. A study demonstrated its saturable binding to rat cerebral cortex synaptosomes, inhibited by unlabelled beta-bungarotoxin. This points to its utility in studying synaptic binding components and their functional roles (Othman, Spokes, & Dolly, 2005).
Neuromuscular Paralysis
Beta-bungarotoxin's role in causing neuromuscular paralysis has been explored. In animal studies, its inoculation led to paralysis and denervation of muscle fibers, followed by re-innervation and recovery. This helps in understanding the biological basis of treatment-resistant neuromuscular paralysis caused by envenoming bites of kraits (Prasarnpun, Walsh, Awad, & Harris, 2005).
Depletion of Synaptic Vesicles
Research has shown that beta-bungarotoxin leads to a significant reduction in synaptic vesicle density at the mammalian neuromuscular junction. This depletion is linked to toxin-induced Ca²⁺ entry into motor nerve terminals, providing insights into synaptic vesicle dynamics and neurotransmitter release mechanisms (Prasarnpun, Walsh, & Harris, 2004).
Cytotoxic Effects on Neurons
Beta-bungarotoxin exhibits cytotoxic effects on cultured cerebellar granule neurons, involving apoptosis and necrosis. Its mechanism includes increased intracellular Ca²⁺, free radical production, and mitochondrial dysfunction. Such studies highlight the potential role of BTX in understanding neurotoxicity and neuronal disorders (Tseng & Lin-Shiau, 2003).
Effect at Neuromuscular Junction
Beta-bungarotoxin causes triphasic changes in muscle contraction responses to nerve stimulation. Its phases are associated with interactions with potassium channels and phospholipase A2-mediated membrane destruction. This insight aids in understanding the complex interactions at the neuromuscular junction (Rowan, 2001).
Sensor for Phospholipase-like Toxins
A liquid crystal-based sensor was developed to identify phospholipase-like toxins, including beta-bungarotoxin. This sensor offers a real-time, label-free method for toxin detection and the screening of potential toxin inhibitors (Hartono, Lai, Yang, & Yung, 2009).
作用機序
The target of this neurotoxin is at the presynaptic terminal, where it blocks the release of acetylcholine . It seems to do so by blocking the phosphorylation of MARCKS . It is thought that the dendrotoxin-like B chain acts first by inhibition of ion channels, causing cessation of twitches followed by a prolonged facilitatory phase . The A chain (bearing phospholipase activity) then induces a blocking phase by destruction of phospholipids .
Safety and Hazards
Beta-Bungarotoxin is a toxic substance . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
将来の方向性
Research has shown that Beta-Bungarotoxin manifests antiprotozoal activity . This is the first demonstration of the antiprotozoal activity of Beta-Bungarotoxin, which is shown to be independent of its phospholipolytic activity . This opens up new avenues for research and potential therapeutic applications.
特性
| { "Design of the Synthesis Pathway": "The synthesis of BUNGAROTOXIN (beta-) can be achieved through a combination of solid-phase peptide synthesis and chemical modification.", "Starting Materials": [ "Fmoc-protected amino acids", "Resin support", "Coupling reagents", "Protecting groups", "Chemicals for chemical modification" ], "Reaction": [ "Coupling of Fmoc-protected amino acids to the resin support to form the peptide chain", "Removal of the Fmoc protecting group", "Chemical modification of the peptide chain to introduce the necessary functional groups", "Cleavage of the peptide from the resin support", "Purification of the peptide using chromatography techniques", "Characterization of the synthesized BUNGAROTOXIN (beta-) using analytical methods such as mass spectrometry and NMR spectroscopy" ] } | |
CAS番号 |
65862-89-7 |
製品名 |
BUNGAROTOXIN (beta-) |
分子式 |
β1 and β2 subunits |
分子量 |
20,500 Da (13,500 Da + 7,000 Da) |
外観 |
White solid |
純度 |
≥ 97% (PAGE analysis, FPLC) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



